molecular formula C5H12OS B12744232 (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol CAS No. 669070-08-0

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol

Cat. No.: B12744232
CAS No.: 669070-08-0
M. Wt: 120.22 g/mol
InChI Key: RFMHFOPFUZZBAD-WHFBIAKZSA-N
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Description

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral organic compound with a unique structure that includes a sulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the reduction of a suitable precursor, resulting in the formation of the desired chiral compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts and engineered bacteria. These methods are environmentally friendly and can be scaled up for large-scale production. The process involves preparing engineering bacteria containing the necessary enzymes, followed by the reduction of the precursor compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Its sulfanyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol
  • (2S,3S)-2,3-Butanediol
  • (2R,3R)-2,3-Butanediol

Uniqueness

(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol is unique due to its specific stereochemistry and the presence of both sulfanyl and hydroxyl groups. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and in studies of stereochemical effects .

Properties

CAS No.

669070-08-0

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

(2S,3S)-2-methyl-3-sulfanylbutan-1-ol

InChI

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1

InChI Key

RFMHFOPFUZZBAD-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](CO)[C@H](C)S

Canonical SMILES

CC(CO)C(C)S

Origin of Product

United States

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